An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate. As a highly substituted thiophene derivative, this compound holds potential as a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its subsequent reaction products. This guide offers a predictive analysis of its NMR chemical shifts, grounded in the fundamental principles of NMR spectroscopy and supported by comparative data from structurally related analogs. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds is presented.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, frequently encountered in the core structures of numerous pharmaceutical agents and functional organic materials.[1][2] The 2-aminothiophene scaffold, in particular, is recognized as a privileged structure in drug discovery, exhibiting a wide array of biological activities.[2][3][4] The specific compound of interest, Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate, combines the features of a 2-aminothiophene with a methyl carboxylate group and two chlorine substituents. This unique combination of electron-donating (amino) and electron-withdrawing (chloro and carboxylate) groups on the thiophene ring creates a distinct electronic environment, which is reflected in its NMR spectrum.
An accurate interpretation of the ¹H and ¹³C NMR spectra is crucial for any researcher working with this molecule. It provides a non-destructive method to confirm the molecular structure, assess sample purity, and gain insights into the electronic distribution within the molecule.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is expected to be relatively simple, exhibiting two main signals corresponding to the amine protons and the methyl ester protons.
Predicted Chemical Shifts (δ)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| -NH₂ | 5.0 - 7.0 | Broad singlet | 2H | The chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, this peak is often more distinct than in CDCl₃.[5] |
| -OCH₃ | ~3.8 | Singlet | 3H | The methyl protons of the ester group are expected in this region, influenced by the electronegative oxygen atom. |
Rationale for Predicted Chemical Shifts
-
-NH₂ Protons: The amino group at the C3 position is an electron-donating group, which generally increases the electron density on the thiophene ring. However, the protons of the amino group itself are subject to significant deshielding effects from the neighboring ester group and the overall aromatic system. Their chemical shift is notoriously variable and the peak is often broadened due to quadrupole effects of the nitrogen atom and proton exchange with residual water or other protic species in the solvent.[5][6] In some instances, these protons may not be observed if the exchange rate is high.
-
-OCH₃ Protons: The chemical shift for methyl esters is typically found in the range of 3.6-3.9 ppm.[7] The precise position is influenced by the electronic nature of the rest of the molecule. The electron-withdrawing character of the thiophene ring, further enhanced by the two chlorine atoms, will slightly deshield these protons, placing them in the expected region.
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate is predicted to show six distinct signals, corresponding to the five carbon atoms of the substituted thiophene ring and the methyl carbon of the ester group.
Predicted Chemical Shifts (δ)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O | 160 - 165 | The carbonyl carbon of the methyl ester is expected in this downfield region.[8] |
| C3 | 145 - 155 | This carbon, bearing the electron-donating amino group, is expected to be significantly deshielded. |
| C4/C5 | 115 - 130 | The two chlorine-bearing carbons are expected in this region. Their exact shifts are influenced by both the halogen and the other substituents.[9] |
| C2 | 105 - 115 | This carbon, attached to the ester group and adjacent to the amino group, will have its chemical shift influenced by both. |
| -OCH₃ | 50 - 55 | The methyl carbon of the ester group is typically found in this range.[7] |
Rationale for Predicted Chemical Shifts
The chemical shifts in a substituted thiophene ring are governed by the electronic effects of the substituents.[1]
-
Electron-Donating Group (EDG): The amino group (-NH₂) at C3 is a strong electron-donating group through resonance. This effect generally causes an upfield shift (shielding) for the ortho and para carbons. However, in this highly substituted system, the direct attachment of the nitrogen atom to C3 leads to a significant downfield shift for this carbon due to the electronegativity of nitrogen.
-
Electron-Withdrawing Groups (EWG):
-
The methyl carboxylate group (-COOCH₃) at C2 is an electron-withdrawing group. This will deshield the attached carbon (C2) and the carbonyl carbon (C=O) will appear significantly downfield.[8]
-
The chlorine atoms at C4 and C5 are electronegative and will deshield the carbons to which they are attached.[9]
-
-
Quaternary Carbons: The carbons of the thiophene ring (C2, C3, C4, and C5) are all quaternary, meaning they have no directly attached protons. In a standard proton-decoupled ¹³C NMR spectrum, these signals are typically sharper but may have a lower intensity compared to protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.
Experimental Protocol for NMR Data Acquisition
This section outlines a robust, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for small organic molecules. However, due to the potential for hydrogen bonding with the amino group, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that can provide sharper -NH₂ signals.[5] The choice of solvent can influence chemical shifts, so it should always be reported.[10][11]
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.[11]
Instrument Setup and Calibration
The following steps should be performed on a modern NMR spectrometer (e.g., 400 MHz or higher).
Figure 2: Molecular structure and predicted NMR assignments.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate. By understanding the influence of the various functional groups on the chemical shifts of the thiophene ring and its substituents, researchers can confidently interpret experimental data. The provided experimental protocol offers a reliable methodology for obtaining high-quality spectra, which is the first critical step in the characterization of this and related novel compounds. The principles and data presented herein should serve as a valuable resource for scientists engaged in the synthesis and application of substituted thiophenes.
References
- Supporting Information for Stereodivergent Mannich reaction of bis(trimethylsilyl)ketenes with N-tert-butanesulfinyl imines by Lewis acid or Lewis base activation, a one pot protocol to obtain chiral β-amino acids.
- Redij, T. et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. PMC.
- ChemicalBook. 3-AMinothiophene Oxalate(478149-05-2) 1H NMR spectrum.
- ChemicalBook. 2-Chlorothiophene(96-43-5) 13C NMR spectrum.
- Campbell, J. A. et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PMC.
- Tsuchiya, Y. et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- ResearchGate. (n.d.). 1H NMR spectrum of I. Download Scientific Diagram.
- PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate.
- Cheméo. (n.d.). methyl 3-amino-4,5-dichlorothiophene-2-carboxylate.
- Bolchi, C. et al. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi.
- ACS Publications. (2010). 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution.
- ResearchGate. (n.d.). 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... Download Table.
- BenchChem. (n.d.). A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
- Al-Obaidi, A. S. M. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases.
- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.
- OUCI. (n.d.). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino.
- ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.
- Sharma, K. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted.
- Buchstaller, H. -P. et al. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- ChemicalBook. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum.
- NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate.
- RSC Publishing. (n.d.). Fine structure in the solution state 13C-NMR spectrum of C60 and its endofullerene derivatives. Physical Chemistry Chemical Physics.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives.
- MDPI. (2025). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes.
- Sigma-Aldrich. Methyl 3-amino-4-methylthiophene-2-carboxylate 97.
- Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University.
- Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpbs.com [ijpbs.com]
- 3. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR [m.chemicalbook.com]
- 8. compoundchem.com [compoundchem.com]
- 9. 2-Chlorothiophene(96-43-5) 13C NMR [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.washington.edu [chem.washington.edu]
